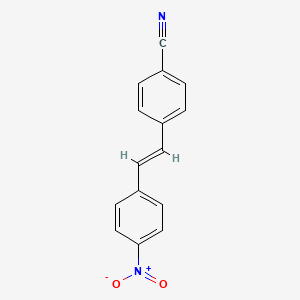
(E)-4-Cyano-4'-nitrostilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-Cyano-4’-nitrostilbene is an organic compound that belongs to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure. This particular compound features a cyano group (-CN) and a nitro group (-NO2) attached to the phenyl rings, making it a derivative of stilbene. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Cyano-4’-nitrostilbene typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 4-cyanobenzaldehyde and 4-nitrobenzaldehyde.
Knoevenagel Condensation: These aldehydes undergo a Knoevenagel condensation reaction with a suitable base, such as piperidine, in the presence of a solvent like ethanol. This reaction forms the intermediate 4-cyano-4’-nitrostilbene.
Purification: The crude product is then purified using recrystallization techniques to obtain the pure (E)-4-Cyano-4’-nitrostilbene.
Industrial Production Methods
Industrial production of (E)-4-Cyano-4’-nitrostilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-Cyano-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) can convert the nitro group to an amino group, forming 4-amino-4’-cyano-stilbene.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-cyanobenzoic acid and 4-nitrobenzoic acid.
Reduction: 4-amino-4’-cyano-stilbene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-4-Cyano-4’-nitrostilbene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-Cyano-4’-nitrostilbene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity.
Pathways: It can modulate various biochemical pathways, including those involved in oxidative stress and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-4’-methoxystilbene: Similar structure but with a methoxy group instead of a nitro group.
4-Cyano-4’-aminostilbene: Similar structure but with an amino group instead of a nitro group.
4-Nitro-4’-methoxystilbene: Similar structure but with a methoxy group instead of a cyano group.
Uniqueness
(E)-4-Cyano-4’-nitrostilbene is unique due to the presence of both cyano and nitro groups, which impart distinct electronic and steric properties
Propiedades
Número CAS |
74518-94-8 |
|---|---|
Fórmula molecular |
C15H10N2O2 |
Peso molecular |
250.25 g/mol |
Nombre IUPAC |
4-[(E)-2-(4-nitrophenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-11-14-5-3-12(4-6-14)1-2-13-7-9-15(10-8-13)17(18)19/h1-10H/b2-1+ |
Clave InChI |
AVUPZCWYUFGWKE-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)[N+](=O)[O-])C#N |
SMILES canónico |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



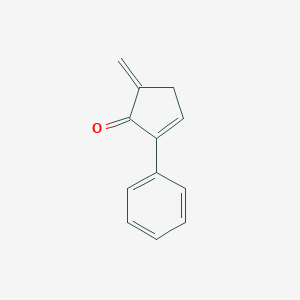

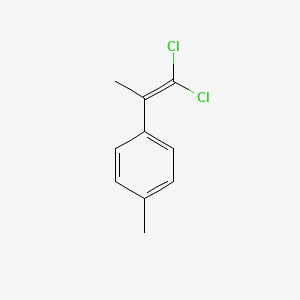

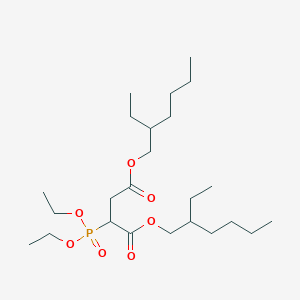
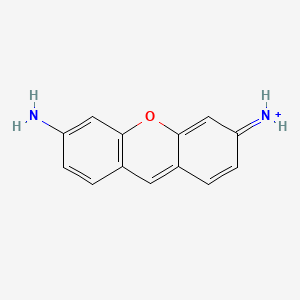
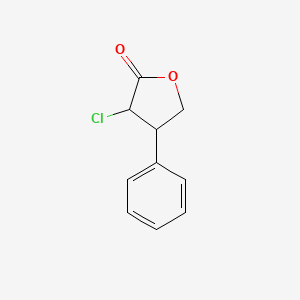
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)

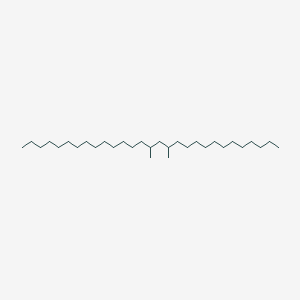
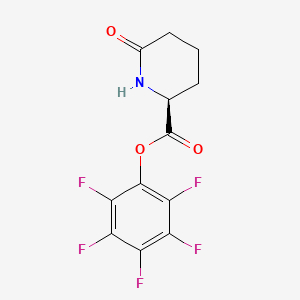
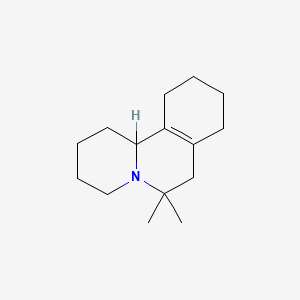
![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
